N-[3-(1H-imidazol-1-yl)propyl]-N'-(2-methylphenyl)ethanediamide
Overview
Description
“N-[3-(1H-imidazol-1-yl)propyl]-N’-(2-methylphenyl)ethanediamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of imidazole-containing compounds often involves the condensation of N-substituted piperidones with the appropriate imidazolpropyl groups . This leads to the formation of intermediates known as bispidinones, which can then be reduced to the corresponding 3,7-diazabicyclo .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The chemical reactions involving imidazole-containing compounds are diverse. For instance, the oxime at C-9 can be benzoylated to yield certain products . Additionally, these compounds can be complexed with β-cyclodextrin .Physical And Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Therapeutic Potential
Imidazole compounds, including our compound of interest, have a broad range of chemical and biological properties . They have been found to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . This makes them valuable in the development of new drugs.
Synthesis of Substituted Imidazoles
Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Functional Materials
Imidazole compounds are utilized in the development of functional materials . Their versatility and utility in a number of areas make expedient methods for the synthesis of imidazoles both highly topical and necessary .
Catalysis
Imidazole compounds are also used in catalysis . Their unique structural properties make them suitable for a variety of catalytic applications .
Dyes for Solar Cells and Other Optical Applications
Imidazole compounds are being researched for use in dyes for solar cells and other optical applications . Their unique light-absorbing properties make them suitable for these applications .
Future Directions
The future directions for research on “N-[3-(1H-imidazol-1-yl)propyl]-N’-(2-methylphenyl)ethanediamide” and similar compounds could involve further exploration of their therapeutic potential. Given the broad range of biological activities exhibited by imidazole derivatives , these compounds could be important synthons in the development of new drugs.
properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-(2-methylphenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-12-5-2-3-6-13(12)18-15(21)14(20)17-7-4-9-19-10-8-16-11-19/h2-3,5-6,8,10-11H,4,7,9H2,1H3,(H,17,20)(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASOBZSQBFBEBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCCN2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801172422 | |
Record name | N1-[3-(1H-Imidazol-1-yl)propyl]-N2-(2-methylphenyl)ethanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801172422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(o-tolyl)oxalamide | |
CAS RN |
333340-84-4 | |
Record name | N1-[3-(1H-Imidazol-1-yl)propyl]-N2-(2-methylphenyl)ethanediamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=333340-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N1-[3-(1H-Imidazol-1-yl)propyl]-N2-(2-methylphenyl)ethanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801172422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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